2-Phenylethyl 2-methyl-4-(4-nitrophenyl)-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
CAS No.:
Cat. No.: VC14898866
Molecular Formula: C29H26N2O5S
Molecular Weight: 514.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C29H26N2O5S |
|---|---|
| Molecular Weight | 514.6 g/mol |
| IUPAC Name | 2-phenylethyl 2-methyl-4-(4-nitrophenyl)-5-oxo-7-thiophen-2-yl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |
| Standard InChI | InChI=1S/C29H26N2O5S/c1-18-26(29(33)36-14-13-19-6-3-2-4-7-19)27(20-9-11-22(12-10-20)31(34)35)28-23(30-18)16-21(17-24(28)32)25-8-5-15-37-25/h2-12,15,21,27,30H,13-14,16-17H2,1H3 |
| Standard InChI Key | VAQRYKROYDUKBL-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CS3)C4=CC=C(C=C4)[N+](=O)[O-])C(=O)OCCC5=CC=CC=C5 |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s structure comprises a hexahydroquinoline scaffold substituted at multiple positions:
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Position 2: Methyl group
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Position 4: 4-Nitrophenyl ring
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Position 7: Thiophen-2-yl moiety
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Position 3: Phenylethyl ester carboxylate
Crystallographic analyses of analogous hexahydroquinoline derivatives reveal bond lengths and angles consistent with stable conformations. For example, the dihedral angle between the hexahydroquinoline core and thiophene ring in related structures is approximately 86.7°, indicating moderate planarity disruptions that may influence bioactivity .
Table 1: Key Structural Parameters
| Parameter | Value | Source |
|---|---|---|
| Molecular Formula | C29H26N2O5S | |
| Molecular Weight | 514.6 g/mol | |
| Crystal System | Monoclinic (analogous compound) | |
| Dihedral Angle (Core-Thiophene) | 86.7° |
Electronic and Steric Effects
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The 4-nitrophenyl group introduces strong electron-withdrawing effects, enhancing reactivity in electrophilic substitution reactions .
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The thiophene ring contributes π-electron density, potentially facilitating interactions with aromatic residues in biological targets .
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The phenylethyl ester group enhances lipid solubility, improving membrane permeability .
Synthetic Methodologies
Multi-Step Organic Synthesis
The compound is typically synthesized via a modified Hantzsch dihydropyridine synthesis, involving:
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Condensation: Cyclohexanedione derivatives react with 4-nitrobenzaldehyde and thiophene-2-carboxaldehyde under reflux conditions .
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Cyclization: Ammonia or ammonium acetate facilitates ring closure to form the hexahydroquinoline core.
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Esterification: Phenylethyl chloroformate introduces the ester group at position 3 .
Table 2: Optimization of Synthetic Conditions
| Parameter | Optimal Condition | Yield Improvement |
|---|---|---|
| Solvent | Ethanol | 85–90% |
| Catalyst | Triethylamine | 20% vs. uncatalyzed |
| Temperature | Reflux (78°C) | 15% vs. room temp |
Microwave-assisted synthesis and ionic liquid-immobilized catalysts have recently been explored to reduce reaction times from 6 hours to 30 minutes .
Pharmacological Activities
Antimicrobial Properties
In vitro assays demonstrate moderate-to-strong activity against Staphylococcus aureus (MIC = 8 µg/mL) and Escherichia coli (MIC = 16 µg/mL), attributed to nitro group-dependent disruption of bacterial electron transport chains .
Table 3: Anticancer Activity Across Cell Lines
Anti-Inflammatory Effects
The compound reduces COX-2 expression by 60% in LPS-induced macrophages at 10 µM, outperforming ibuprofen (45% reduction) .
Structure-Activity Relationships (SAR)
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Nitro Group Position: Para-substitution on the phenyl ring (vs. meta) enhances antibacterial potency by 3-fold .
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Thiophene vs. Furan: Thiophene-containing analogs show 40% higher anticancer activity due to improved hydrophobic interactions .
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Ester Chain Length: Phenylethyl esters exhibit superior bioavailability compared to methyl or propyl variants .
Applications and Future Directions
Therapeutic Development
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Antitubercular Agents: Nitroreductase-activated prodrug activity observed in Mycobacterium tuberculosis .
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Combination Therapies: Synergy with doxorubicin reduces cardiotoxicity in murine models .
Industrial Synthesis
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